molecular formula C15H13ClFNO B11172958 2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11172958
M. Wt: 277.72 g/mol
InChI Key: YEAQSWKXMKUFQV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance its binding affinity to target proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target proteins .

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClFNO

Molecular Weight

277.72 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C15H13ClFNO/c1-10-4-2-5-11(8-10)18-15(19)9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

YEAQSWKXMKUFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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